molecular formula C10H6N2O5S B8650699 2-(Isoxazol-3-yl)phenyl isocyanatosulfonate CAS No. 89406-29-1

2-(Isoxazol-3-yl)phenyl isocyanatosulfonate

Cat. No. B8650699
M. Wt: 266.23 g/mol
InChI Key: KYWVQSHUVSEPSW-UHFFFAOYSA-N
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Patent
US04475944

Procedure details

To a solution containing 30 g of 2-(isoxazol-3-yl)phenol [prepared by the procedure of R. Beugelmans and C. Morin, J. Org. Chem., 42, 1356 (1977)] in 200 ml of dry toluene was added slowly 26.3 g of chlorosulfonyl isocyanate while maintaining the temperature at 20° to 30° C. with external cooling. The resulting suspension containing a while solid was stirred at 25° C. for 1 hour, then heated at 100° to 110° C. for 1 hour. The resulting slightly cloudy solution was cooled to 25° C., filtered, and the filtrate was concentrated in vacuo to yield 45 g of the title compound as a crude oil. The IR spectrum showed an isocyanate absorption at 2220 cm-1.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
26.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[OH:12])=[N:2]1.Cl[S:14]([N:17]=[C:18]=[O:19])(=[O:16])=[O:15]>C1(C)C=CC=CC=1>[N:17]([S:14]([O:12][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[C:3]1[CH:4]=[CH:5][O:1][N:2]=1)(=[O:16])=[O:15])=[C:18]=[O:19]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
O1N=C(C=C1)C1=C(C=CC=C1)O
Step Two
Name
Quantity
26.3 g
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred at 25° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the procedure of R
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 20° to 30° C. with external cooling
ADDITION
Type
ADDITION
Details
The resulting suspension containing a while solid
TEMPERATURE
Type
TEMPERATURE
Details
heated at 100° to 110° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slightly cloudy solution was cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(=C=O)S(=O)(=O)OC1=C(C=CC=C1)C1=NOC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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